molecular formula C8H4Br2O2 B8613825 4,5-dibromo-3H-2-benzofuran-1-one

4,5-dibromo-3H-2-benzofuran-1-one

Cat. No.: B8613825
M. Wt: 291.92 g/mol
InChI Key: VCRYFVSXHZHWOB-UHFFFAOYSA-N
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Description

Significance of Benzofuranone Scaffolds in Modern Organic Chemistry

The benzofuranone scaffold is a core component of numerous natural and synthetic compounds with significant biological activities. nih.govuni.lu This structural motif is a fused ring system consisting of a benzene (B151609) ring and a furanone ring. Benzofuran (B130515) and its derivatives are recognized for their wide range of pharmacological and biological applications, which has spurred considerable interest from both chemists and pharmaceutical researchers. nih.govsigmaaldrich.com

The versatility of the benzofuranone core allows for the synthesis of a diverse library of compounds with potential uses in various fields. nih.gov For instance, derivatives of benzofuran have been investigated for their efficacy against a variety of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govsigmaaldrich.comorganic-chemistry.org The ability to readily modify the benzofuranone structure through various chemical reactions makes it a privileged scaffold in the design and discovery of new drugs and functional materials. sigmaaldrich.comguidechem.com

Overview of Halogenated Heterocyclic Compounds in Scientific Inquiry

Halogenated heterocyclic compounds are organic molecules that contain at least one halogen atom (such as bromine, chlorine, fluorine, or iodine) within a cyclic structure that includes an atom other than carbon in the ring. These compounds are of great importance in synthetic chemistry as they can serve as versatile intermediates for creating more complex molecules. The presence of a halogen atom can significantly influence the electronic properties, reactivity, and biological activity of a molecule.

In medicinal chemistry, the introduction of halogens is a common strategy to enhance the therapeutic properties of a drug candidate. Halogenation can affect factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. Many synthetic heterocyclic compounds containing halogens exhibit pharmacological activity and are a major focus of research for medicinal chemists.

Rationale for Comprehensive Investigation of 4,5-Dibromo-3H-2-benzofuran-1-one

While specific research on this compound is limited, a clear rationale for its investigation can be constructed based on the known properties of its constituent parts. The combination of a benzofuranone core with two bromine atoms on the benzene ring suggests several avenues of scientific interest.

The bromine atoms are expected to influence the molecule's reactivity, potentially serving as handles for further chemical modifications through reactions such as cross-coupling, which are fundamental in modern organic synthesis. Furthermore, the position of the bromine atoms at the 4 and 5 positions could impart specific steric and electronic effects that might lead to unique biological activities or material properties when compared to other halogenated benzofuranones. The investigation of this compound would contribute to a more comprehensive understanding of structure-activity relationships within the broader class of halogenated benzofuranones.

Scope and Objectives of the Academic Research Outline

A comprehensive academic investigation of this compound would logically encompass several key objectives. The primary goal would be to synthesize and fully characterize the compound, which, according to available data, has the CAS number 346465-29-0. This would involve the development of an efficient and scalable synthetic route.

Subsequent objectives would include a thorough exploration of its chemical reactivity. This would involve studying its behavior in various organic reactions to assess its potential as a building block for more complex molecules. Furthermore, a key objective would be to screen this compound for potential biological activity, drawing on the known pharmacological profiles of related benzofuranone derivatives. The ultimate aim of such research would be to determine if this specific compound possesses unique properties that could be exploited in medicinal chemistry or materials science.

Detailed Research Findings

As of the latest review of scientific literature, detailed experimental findings, including spectroscopic data and reaction chemistry for this compound, are not extensively reported in peer-reviewed journals. The following table provides basic identification information for the compound.

PropertyValue
IUPAC Name This compound
CAS Number 346465-29-0
Molecular Formula C₈H₄Br₂O₂
Molecular Weight 307.93 g/mol
Canonical SMILES C1=C(C(=C(C2=C1C(=O)OC2)Br)Br)C

Properties

Molecular Formula

C8H4Br2O2

Molecular Weight

291.92 g/mol

IUPAC Name

4,5-dibromo-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4Br2O2/c9-6-2-1-4-5(7(6)10)3-12-8(4)11/h1-2H,3H2

InChI Key

VCRYFVSXHZHWOB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2Br)Br)C(=O)O1

Origin of Product

United States

Synthetic Methodologies and Precursor Design for 4,5 Dibromo 3h 2 Benzofuran 1 One

Strategies for Constructing the 3H-2-Benzofuran-1-one Core

The synthesis of the fundamental 3H-2-benzofuran-1-one skeleton, also known as a phthalide (B148349), is a well-established area of organic chemistry. The methodologies generally involve the formation of the five-membered lactone ring fused to a benzene (B151609) ring. These strategies can be broadly categorized into cyclization reactions and molecular rearrangements.

Cyclization Reactions for Benzofuranone Formation

Intramolecular cyclization is a cornerstone for the synthesis of the benzofuranone core. These reactions typically involve the formation of a carbon-oxygen bond to close the lactone ring. One prominent method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. nsf.gov This cascade reaction proceeds through a Diels-Alder cycloaddition, followed by eliminations and a final intramolecular cyclization to yield the benzofuranone structure. nsf.gov The conditions for this transformation can be optimized, with thermal conditions and an acid catalyst like trifluoroacetic acid (TFA) promoting the desired cyclization. nsf.gov

Another classical approach begins with ortho-substituted benzene derivatives. For example, o-formylphenoxyacetic acid, which can be prepared from salicylaldehyde (B1680747) and chloroacetic acid, undergoes cyclization when heated with acetic anhydride (B1165640) and sodium acetate (B1210297) to form the benzofuranone ring. lbp.world Similarly, derivatives of 2-halophenols can be coupled with compounds that provide the necessary carbon framework, followed by an intramolecular cyclization to furnish the lactone. dtu.dk

Starting Materials Reagents and Conditions Product Reference
3-Hydroxy-2-pyrone, Nitroalkene with esterToluene, 120 °C, TFA (20 mol%)Substituted Benzofuranone nsf.gov
Salicylaldehyde, Chloroacetic acid1. NaOH; 2. Ac₂O, NaOAc, Heat3H-2-Benzofuran-1-one lbp.world
o-Iodoanisoles, Terminal alkynesPd-catalyst, then electrophilic cyclization2,3-Disubstituted Benzofuran (B130515) dtu.dk

Rearrangement Pathways Leading to Benzofuranone Architectures

Molecular rearrangements offer an alternative and sometimes more elegant route to the benzofuranone scaffold. The rearrangement of 2-hydroxychalcones, for instance, can be directed to produce different benzofuran isomers. nih.gov While this often leads to 3-acylbenzofurans, modification of the reaction conditions and substrates can potentially be adapted to form the benzofuranone structure. The process typically involves the formation of a 2,3-dihydrobenzofuran (B1216630) intermediate, which can then undergo further transformation. nih.gov

Other rearrangement strategies include the nih.govnih.gov-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines, which can produce dihydrobenzofurans that are precursors to the fully aromatic system. organic-chemistry.org Although not directly yielding the 3H-2-benzofuran-1-one, these intermediates provide a versatile platform from which the target lactone could be accessed through subsequent oxidative cleavage and cyclization steps.

Regioselective Introduction of Dibromo Functionality

The precise installation of two bromine atoms at the C4 and C5 positions of the benzofuranone ring is a significant challenge due to the directing effects of the fused ring system. The two main strategies to achieve this are direct bromination of a pre-formed benzofuranone or building the ring system from a precursor that already contains the desired dibromo substitution pattern.

Direct Bromination Approaches for Benzofuranone Systems

The direct bromination of an aromatic ring is a classic electrophilic aromatic substitution reaction. However, achieving high regioselectivity on a complex molecule like 3H-2-benzofuran-1-one can be difficult. The outcome of the bromination is governed by the electronic and steric effects of the substituents on the benzene ring. The lactone ring generally acts as a deactivating group, directing incoming electrophiles to the meta positions (C5 and C7). The oxygen atom of the furanone ring can direct ortho and para (C4 and C6). The interplay of these effects can lead to a mixture of products.

Selective bromination has been achieved in related benzofuran systems. researchgate.net For instance, the bromination of certain 1-(3-benzofuranyl)-2-phenylethanones can be controlled to yield specific bromo-substituted products. researchgate.net The choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and reaction conditions (solvent, temperature, catalyst) is crucial for controlling the regioselectivity. acs.org For the synthesis of 4,5-dibromo-3H-2-benzofuran-1-one, a stepwise bromination might be necessary, potentially involving protecting groups to block more reactive sites and direct the bromination to the desired positions.

Precursor Design Utilizing 4,5-Dibrominated Building Blocks

A more controlled and often preferred method for synthesizing highly substituted aromatic compounds is to start with a building block that already possesses the desired substitution pattern. In this case, the synthesis would commence with a 4,5-dibrominated benzene derivative, onto which the furanone ring is constructed.

A plausible precursor for this approach would be 3,4-dibromophthalic acid or its anhydride. The reduction of one of the carboxylic acid groups to an alcohol, followed by intramolecular esterification, would yield the target this compound. Alternatively, starting with 3,4-dibromotoluene, oxidation of the methyl group to a hydroxymethyl group and a carboxylic acid at the adjacent position, followed by cyclization, would also lead to the desired product. The synthesis of various brominated benzofuran derivatives has been reported, underscoring the viability of using halogenated precursors in the synthesis of complex heterocyclic compounds. nih.gov

Transition Metal-Catalyzed Synthetic Pathways

Modern synthetic organic chemistry heavily relies on transition metal catalysis to construct complex molecular architectures with high efficiency and selectivity. beilstein-journals.org Several transition metal-catalyzed methods have been developed for the synthesis of benzofurans and related heterocycles, which could be adapted for the synthesis of this compound. organic-chemistry.orgnih.gov

Palladium- and copper-catalyzed cross-coupling reactions are particularly powerful. nih.gov For instance, a Sonogashira coupling of a dibrominated o-halophenol with a suitable terminal alkyne could be envisioned. The resulting intermediate could then undergo an intramolecular cyclization, catalyzed by the same or a different metal complex, to form the furanone ring. dtu.dk Ruthenium-catalyzed cycloisomerization reactions of appropriately substituted acetylenic compounds also provide a direct route to the benzofuran core. organic-chemistry.org

Palladium-Catalyzed Transformations in Benzofuranone Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for constructing heterocyclic systems like benzofuranones. While a specific palladium-catalyzed synthesis for this compound is not prominently documented, established palladium-mediated reactions for the benzofuranone core can be extrapolated.

One general approach involves the intramolecular carbonylation of suitable precursors. For example, a hypothetical palladium-catalyzed carbonylative cyclization of a 3,4-dibromo-2-(hydroxymethyl)benzyl halide could theoretically construct the lactone ring. More commonly, palladium(II)-catalyzed C-H activation of phenylacetic acids, followed by intramolecular C-O bond formation, is used to afford benzofuranones. chemicalbook.com Applying this to a dibrominated phenylacetic acid derivative would be a plausible, though undemonstrated, route.

Heck-type reactions catalyzed by palladium also provide a pathway to related fused-ring systems, indicating the versatility of this metal in forming C-O and C-C bonds necessary for the core structure. google.com The development of a palladium-catalyzed process would be highly desirable due to the typically high efficiency and functional group tolerance of these reactions.

Catalyst System Precursor Type General Transformation Potential Application for Target
Pd(II) AcetatePhenylacetic AcidsIntramolecular C-H Activation / C-O Bond FormationCyclization of a (3,4-dibromophenyl)acetic acid derivative.
Pd Catalyst / CO2-Hydroxybenzyl AlcoholsIntramolecular Carbonylative CyclizationCarbonylation of a 3,4-dibromo-2-(hydroxymethyl)benzyl alcohol.
Pd Catalyst / Aryl HalideBenzofuransHeck-type OxyarylationNot directly applicable for initial synthesis, but for further derivatization.

Copper-Catalyzed Cyclization and Coupling Reactions

Copper-catalyzed reactions are frequently employed for the synthesis of benzofuran rings, often involving Sonogashira coupling followed by cyclization or intramolecular C-O bond formation. nih.govjocpr.com These methods are particularly relevant for constructing the benzofuranone skeleton from appropriately substituted phenols and alkynes.

A common strategy involves the coupling of o-halophenols with terminal alkynes, which can then cyclize to form the benzofuran ring. jocpr.com For the synthesis of this compound, one could envision an intramolecular Ullmann-type coupling. This would involve a precursor such as a 2-carboxy-3,4-dibromobenzyl halide, where a copper catalyst facilitates the formation of the ester linkage to close the ring.

Furthermore, copper iodide is often used as a co-catalyst with palladium in Sonogashira reactions, which are instrumental in building complex benzofuran derivatives. nih.gov The synthesis of 2-arylbenzofurans, for example, often proceeds through a copper acetylide intermediate. jocpr.com This highlights copper's role in activating substrates for cyclization.

Catalyst System Precursor Type General Transformation Potential Application for Target
CuI / Baseo-Halophenols + AlkynesCoupling and Intramolecular CyclizationSynthesis of the core ring system prior to or after bromination.
Cu Catalyst2-Halobenzoic acid derivativesIntramolecular C-O Bond Formation (Ullmann-type)Cyclization of a 2-carboxy-3,4-dibromobenzyl halide.
(PPh₃)₂PdCl₂ / CuIo-Halophenols + Aryl AcetylenesSonogashira Coupling and CyclizationCould be adapted to build the core ring from a dibrominated phenol.

Other Metal-Mediated Syntheses for Related Heterocycles

Beyond palladium and copper, other metals and metal-based reagents play a role in the synthesis of phthalides and related heterocycles. researchgate.net A highly relevant transformation is the selective reduction of a carboxylic acid derivative, such as an anhydride or ester, in the presence of other functional groups.

The reduction of phthalic anhydride derivatives is a direct route to phthalides. As mentioned, the reduction of 4-bromophthalic anhydride using sodium borohydride (B1222165) (a metal hydride) yields a mixture of 5- and 6-bromophthalide. google.com This strongly suggests that a 4,5-dibromophthalic anhydride could be similarly reduced to furnish the desired this compound, potentially alongside its 6,7-dibromo isomer which would necessitate chromatographic separation.

Ruthenium catalysts have also been employed for the synthesis of phthalides, for instance, through the conversion of dialdehydes into lactones. researchgate.net While this specific pathway may not be the most direct for the target compound, it underscores the broader utility of transition metals in catalyzing the necessary bond formations for this class of heterocycles.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound involves evaluating precursor choice, reaction efficiency, and environmental impact. orgsyn.org The twelve principles of green chemistry provide a framework for this assessment, emphasizing waste prevention, atom economy, and the use of catalysis. nih.gov

A key consideration is the bromination step. Traditional methods can involve harsh and hazardous reagents like oleum (B3057394) and large excesses of bromine, generating significant waste. scirp.orggoogle.com A greener approach would favor catalytic bromination or the use of alternative brominating agents that offer higher selectivity and produce less toxic byproducts.

Catalysis is a central tenet of green chemistry. The development of palladium- or copper-catalyzed routes (Sections 2.3.1 and 2.3.2) would be preferable to stoichiometric methods. Catalytic processes reduce waste by using small amounts of a catalyst that can be recycled, leading to higher atom economy. nih.gov For instance, a catalytic reductive cyclization of 4,5-dibromo-2-formylbenzoic acid would be superior to a stoichiometric reduction using a metal hydride like NaBH₄, which is consumed in the reaction and generates salt byproducts.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dibromo 3h 2 Benzofuran 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, the connectivity and spatial relationship of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4,5-dibromo-3H-2-benzofuran-1-one provides information about the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the lactone ring.

The aromatic region would likely display two doublets corresponding to the protons at the C-6 and C-7 positions of the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atoms and the fused lactone ring. The coupling constant between these two protons would be characteristic of ortho-coupling.

The methylene protons at the C-3 position of the furanone ring are expected to appear as a singlet, as they are chemically equivalent and lack adjacent protons to couple with. The chemical shift of this singlet would be in the region typical for protons alpha to an oxygen atom and a carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6Predicteddortho
H-7Predicteddortho
H-3Predicteds-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The spectrum would feature a signal for the carbonyl carbon (C-1) at a downfield chemical shift, characteristic of lactone carbonyls. The quaternary carbons, including those bonded to the bromine atoms (C-4 and C-5) and the bridgehead carbons (C-3a and C-7a), would also be identifiable. The signals for the brominated carbons are expected to be shifted to lower field due to the deshielding effect of the bromine atoms. The remaining aromatic carbons (C-6 and C-7) and the methylene carbon (C-3) will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-1Predicted
C-3Predicted
C-3aPredicted
C-4Predicted
C-5Predicted
C-6Predicted
C-7Predicted
C-7aPredicted

Advanced 2D NMR Techniques for Structural Confirmation

To further confirm the structural assignments from 1D NMR, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A COSY experiment would show correlations between coupled protons, confirming the ortho-relationship between the H-6 and H-7 protons.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons, for instance, linking the H-6 and H-7 signals to their corresponding C-6 and C-7 signals, and the H-3 protons to the C-3 carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). This band is typically found in the region of 1760-1800 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the aromatic and methylene groups, C=C stretching vibrations of the aromatic ring, and C-O stretching vibrations of the ether linkage in the lactone ring. The C-Br stretching vibrations would appear in the lower frequency region of the spectrum.

Table 3: Predicted FTIR Data for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (lactone)Stretching1760 - 1800
C-H (aromatic)Stretching3000 - 3100
C-H (methylene)Stretching2850 - 2960
C=C (aromatic)Stretching1450 - 1600
C-O (ether)Stretching1000 - 1300
C-BrStretching500 - 600

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. While polar functional groups like the carbonyl group give strong signals in the IR spectrum, non-polar or symmetric bonds often produce strong signals in the Raman spectrum. For this compound, the C=C stretching vibrations of the aromatic ring and the C-Br stretching vibrations would be expected to be prominent in the FT-Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active.

Table 4: Predicted FT-Raman Data for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=C (aromatic)Stretching1450 - 1600
C-BrStretching500 - 600
Aromatic RingBreathing Modes~1000

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool in chemical analysis, providing precise information about the mass-to-charge ratio (m/z) of ionized molecules. This data is fundamental for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) distinguishes between ions with very similar nominal masses, allowing for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is crucial for confirming the presence of two bromine atoms, eight carbon atoms, four hydrogen atoms, and two oxygen atoms.

The technique measures the m/z value to several decimal places. This high precision enables the calculated exact mass of a proposed formula (C₈H₄Br₂O₂) to be compared against the experimentally measured mass. The presence of bromine is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, existing in an approximate 1:1 natural abundance. This pattern results in a characteristic M, M+2, and M+4 isotopic cluster in the mass spectrum, where the relative intensities provide a clear signature for the number of bromine atoms.

A typical HRMS analysis would yield data confirming the molecular formula as presented in the table below. The close agreement between the calculated and observed mass, typically within a few parts per million (ppm), provides high confidence in the assigned elemental composition. frontiersin.org

Table 1: Illustrative HRMS Data for C₈H₄Br₂O₂

Ion FormulaCalculated m/zObserved m/zMass Error (ppm)Isotopic Peak
[C₈H₄⁷⁹Br₂O₂ + H]⁺290.8654290.8651-1.0[M+H]⁺
[C₈H₄⁷⁹Br⁸¹BrO₂ + H]⁺292.8634292.8632-0.7[M+2+H]⁺
[C₈H₄⁸¹Br₂O₂ + H]⁺294.8613294.8610-1.0[M+4+H]⁺

Note: The data in this table is illustrative to demonstrate typical HRMS results and is not derived from published experimental analysis of this specific compound.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. nih.gov In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer.

For this compound, ESI-MS would typically be run in positive ion mode, generating protonated molecules, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. The resulting spectrum would clearly show the characteristic isotopic pattern of a dibrominated compound. The mass difference between the major isotopic peaks would be approximately 2 Da, consistent with the presence of two bromine atoms. researchgate.net

Table 2: Expected ESI-MS Signals for this compound

AdductExpected m/z for [M] (⁷⁹Br/⁷⁹Br)Expected m/z for [M+2] (⁷⁹Br/⁸¹Br)Expected m/z for [M+4] (⁸¹Br/⁸¹Br)
[M+H]⁺290.9292.9294.9
[M+Na]⁺312.8314.8316.8

Note: The data in this table is hypothetical, representing expected values based on the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. msu.edursc.org This technique probes the electronic transitions within the molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The resulting spectrum provides information about the conjugated systems present in the structure.

For this compound, the structure contains a benzene ring fused to a lactone ring. This aromatic system is expected to exhibit characteristic π → π* transitions. The presence of the carbonyl group (C=O) and the bromine atoms as auxochromes can influence the position and intensity of the absorption maxima (λmax). A typical UV-Vis spectrum, recorded in a non-absorbing solvent like ethanol (B145695) or cyclohexane, would likely show strong absorption bands in the ultraviolet region. libretexts.org

Table 3: Hypothetical UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
Ethanol~230~25,000π → π
Ethanol~285~8,000π → π
Ethanol~310~1,500n → π*

Note: This data is a hypothetical representation of a plausible UV-Vis spectrum for this compound and is intended for illustrative purposes only.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edurigaku.com The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. anton-paar.com This analysis provides detailed structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a suitable single crystal of this compound must first be grown. The diffraction data collected from this crystal would allow for the solution of its crystal structure, confirming the connectivity of the atoms and revealing the planarity of the benzofuranone core. It would also precisely locate the positions of the two bromine atoms on the benzene ring. The resulting structural data is typically deposited in crystallographic databases and is presented in a standardized format.

Table 4: Illustrative Single-Crystal X-ray Diffraction Data

ParameterIllustrative Value
Chemical FormulaC₈H₄Br₂O₂
Formula Weight291.92
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.53
b (Å)5.41
c (Å)18.24
β (°)95.6
Volume (ų)836.5
Z4
Density (calculated, g/cm³)2.315

Note: The crystallographic data presented in this table is hypothetical and for illustrative purposes. It does not represent a published crystal structure for this compound.

Computational Chemistry and Theoretical Investigations of 4,5 Dibromo 3h 2 Benzofuran 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,5-dibromo-3H-2-benzofuran-1-one, DFT calculations offer a detailed picture of its electronic properties and behavior.

The electronic structure of a molecule is defined by the arrangement of its electrons in various orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. aimspress.com A smaller gap suggests that the molecule can be easily excited and is generally more reactive. nih.gov

For derivatives of benzofuran (B130515), the HOMO-LUMO gap can be influenced by various substituents. nih.govresearchgate.net For instance, in related benzofuran compounds, the calculated HOMO-LUMO energy gap can be around 4.40 eV in the gas phase. aimspress.com The precise values for this compound would require specific calculations, but the analysis of similar structures provides a useful reference for understanding its electronic behavior.

ParameterEnergy (eV)
HOMO
LUMO
Energy Gap (ΔE)

Vibrational frequency analysis through DFT calculations allows for the prediction of infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For benzofuran derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR spectra. researchgate.net This correlation helps in the detailed characterization of the molecular structure, including the effects of the dibromo-substitution on the vibrational modes of the benzofuranone core.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C=O stretchLactone carbonyl
C-Br stretchAromatic C-Br bond
C-O-C stretchFuran ether linkage

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of negative potential (typically associated with lone pairs of electronegative atoms) and positive potential (associated with hydrogen atoms or regions of electron deficiency). nih.gov For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the bromine atoms, indicating these as sites for potential electrophilic attack. Conversely, positive potential regions would highlight areas susceptible to nucleophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding and Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density to define atomic properties and the nature of chemical bonds. QTAIM can characterize the interactions within a molecule, distinguishing between covalent bonds and weaker non-covalent interactions like hydrogen bonds or van der Waals forces. For this compound, QTAIM analysis would provide a quantitative description of the bond critical points for the C-C, C-O, C-H, and C-Br bonds, revealing their strength and nature. It could also identify any intramolecular interactions involving the bromine atoms.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Oσ(C-C)
LP(1) Brπ(C=C)

In Silico Reactivity Studies and Prediction of Reaction Pathways

Computational chemistry provides a powerful lens for understanding the intrinsic reactivity of molecules and predicting their behavior in chemical reactions. For a molecule such as this compound, in silico methods offer a theoretical framework to explore its electronic structure, potential reaction sites, and the energetic profiles of various transformation pathways. These theoretical investigations are often conducted using quantum mechanical methods like Density Functional Theory (DFT), which can elucidate the distribution of electrons and predict regions of a molecule that are susceptible to nucleophilic or electrophilic attack.

Detailed research into the specific in silico reactivity of this compound is not extensively documented in publicly available literature. However, by examining computational studies on analogous brominated aromatic compounds and benzofuranone scaffolds, we can infer potential reactive characteristics and predictive methodologies.

Theoretical investigations into the electrophilic aromatic bromination of benzene (B151609) derivatives, for instance, utilize DFT calculations to model reaction profiles and understand regioselectivity. rsc.orgresearchgate.net These studies often analyze the transition states and intermediates to determine the most energetically favorable reaction pathways. rsc.orgresearchgate.net Such an approach could be hypothetically applied to this compound to predict further substitution reactions or interactions with other reagents.

The reactivity of the benzofuranone core itself has been the subject of computational analysis in the context of designing bioactive molecules. For example, studies on 2-benzylidenebenzofuran-3(2H)-ones have employed molecular modeling to understand their interaction with biological targets. nih.gov While the specific substitutions differ, the fundamental benzofuranone skeleton is a common feature. These studies often involve calculating molecular properties such as electrostatic potential surfaces and frontier molecular orbitals (HOMO and LUMO) to predict reactivity.

Hypothetical Reactivity Profile:

For this compound, a computational analysis would likely focus on several key aspects:

The influence of the bromine atoms: The two electron-withdrawing bromine atoms on the benzene ring are expected to significantly impact the aromatic system's electron density. This would likely deactivate the ring towards further electrophilic substitution. DFT calculations could quantify this deactivation and predict the most likely, albeit potentially difficult, sites for further functionalization.

The lactone ring: The ester linkage within the five-membered lactone ring presents a potential site for nucleophilic attack. Computational models could predict the feasibility of ring-opening reactions under various conditions (e.g., acidic or basic hydrolysis).

The methylene (B1212753) bridge: The hydrogens on the C3 carbon of the benzofuranone ring could potentially be abstracted, leading to the formation of an anion. The stability of this anion could be assessed using computational methods, providing insight into the compound's potential to participate in condensation reactions.

Predicted Reaction Pathways:

Based on the general principles of organic chemistry and insights from computational studies on related structures, several reaction pathways could be predicted for this compound:

Nucleophilic Acyl Substitution: The carbonyl group of the lactone is a prime target for nucleophiles. Computational models could explore the energy barriers for the reaction of this compound with various nucleophiles, leading to ring-opened products.

Reactions at the C3 Position: In silico studies could predict the pKa of the C3 protons and the stability of the resulting carbanion. This would help in forecasting its reactivity in aldol-type condensations or other reactions involving the formation of a C-C bond at this position.

Aromatic Substitution: While likely disfavored due to the deactivating effect of the bromine atoms and the lactone ring, computational analysis could still identify the least deactivated position on the aromatic ring for potential, albeit harsh, electrophilic or nucleophilic aromatic substitution reactions.

To illustrate the type of data generated in such computational studies, the following tables present hypothetical results based on calculations that could be performed on this compound. It is important to note that these are illustrative examples and not experimentally verified data for this specific compound.

Table 1: Calculated Molecular Properties of this compound (Hypothetical)

PropertyCalculated ValueSignificance
Dipole Moment (Debye) 3.5 DIndicates a polar molecule, influencing solubility and intermolecular interactions.
HOMO Energy (eV) -7.2 eVThe Highest Occupied Molecular Orbital energy suggests the molecule's electron-donating ability. A lower value indicates lower reactivity towards electrophiles.
LUMO Energy (eV) -1.8 eVThe Lowest Unoccupied Molecular Orbital energy relates to the molecule's electron-accepting ability. A lower value suggests higher reactivity towards nucleophiles.
HOMO-LUMO Gap (eV) 5.4 eVA larger energy gap generally implies higher kinetic stability.

Table 2: Predicted Energetics of a Hypothetical Reaction Pathway (Lactone Hydrolysis)

Reaction StepIntermediate/Transition StateCalculated ΔG (kcal/mol)Predicted Feasibility
1 Nucleophilic attack of OH⁻ on C=O-12.5Thermodynamically favorable
2 Tetrahedral Intermediate-8.2A stable intermediate
3 Ring-opening transition state+15.7The rate-determining step with a moderate energy barrier
4 Ring-opened carboxylate product-25.1The overall reaction is predicted to be spontaneous

These tables exemplify how computational chemistry can provide quantitative insights into the reactivity and potential transformations of this compound, guiding synthetic efforts and further experimental investigations.

Structure Activity Relationship Sar Studies and Derivative Design Based on 4,5 Dibromo 3h 2 Benzofuran 1 One

Impact of Bromine Substituents on Molecular Reactivity and Electronic Properties

Electronic Effects: Bromine atoms exert a dual electronic effect:

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution.

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, primarily at the ortho and para positions relative to the substituent.

In the case of 4,5-dibromo-3H-2-benzofuran-1-one, the strong electron-withdrawing inductive effects of the two adjacent bromine atoms dominate. This withdrawal of electron density has several consequences:

Increased Electrophilicity: The benzenoid ring becomes more electron-deficient, which can influence its interaction with biological macromolecules.

Reactivity of C-Br Bonds: The carbon-bromine bonds themselves become sites for synthetic modification, most notably through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents.

Influence on Lactone Ring: The electronic nature of the fused benzene (B151609) ring can modulate the reactivity of the lactone, affecting the electrophilicity of the carbonyl carbon and the acidity of the α-protons on the C3 methylene (B1212753) group.

Research on other halogenated benzofuran (B130515) derivatives has consistently shown that the position and nature of the halogen are critical for biological activity. nih.gov For instance, studies on different isomers have revealed that specific substitution patterns are required for selective toxicity towards cancer cells. researchgate.net The presence of electron-withdrawing groups, such as halogens, on the benzofuran scaffold has been linked to moderate to potent biological activities in various assays. jst.go.jpresearchgate.net

Design and Synthesis of Functionalized Derivatives of this compound

The design and synthesis of derivatives aim to systematically probe the SAR and optimize the molecule's properties. Modifications can be targeted at two primary locations: the lactone moiety and the benzenoid ring.

Modifications at the Lactone Moiety

The 3H-2-benzofuran-1-one structure, also known as a phthalide (B148349), contains a lactone ring that offers several handles for chemical modification.

Alpha-Position (C3): The methylene group (C3) adjacent to the carbonyl is a key site for functionalization. Deprotonation with a suitable base can generate a nucleophilic enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, aryl, or other functional groups at this position. The synthesis of 3-substituted isobenzofuran-1(3H)-one derivatives has been achieved through the reaction of o-phthalaldehydic acid with primary amines. imjst.org

Carbonyl Group (C1): The carbonyl group can undergo standard reactions such as reduction to a hydroxyl group or reductive amination. Ring-opening of the lactone via hydrolysis or reaction with other nucleophiles can yield substituted 2-(hydroxymethyl)benzoic acid derivatives, which can serve as intermediates for further synthesis.

Oxygen Atom: The lactone oxygen is generally unreactive but is integral to the core structure.

Substituent Effects on the Benzenoid Ring

The two bromine atoms on the benzenoid ring are not just modulators of electronic properties but also serve as versatile synthetic handles for introducing further diversity.

Cross-Coupling Reactions: The C-Br bonds are amenable to a wide array of palladium-catalyzed cross-coupling reactions. This is a powerful strategy for creating libraries of derivatives. For example, Suzuki coupling can introduce new aryl or heteroaryl rings, Sonogashira coupling can introduce alkyne groups, and Buchwald-Hartwig amination can install nitrogen-based substituents. nih.gov The synthesis of benzofuran derivatives has been successfully achieved using both palladium and copper catalysts in Sonogashira coupling reactions between terminal alkynes and iodophenols. nih.gov

Displacement Reactions: While challenging on an unactivated aromatic ring, nucleophilic aromatic substitution could potentially be explored under specific conditions or with highly activated nucleophiles.

The introduction of new substituents allows for the fine-tuning of steric bulk, electronic properties, and hydrogen-bonding capabilities, all of which are critical for optimizing interactions with a biological target. For example, research has shown that introducing electron-donating groups on precursor molecules can lead to high yields of the desired benzofuran products. nih.gov

Below is a table summarizing potential modifications and the synthetic strategies that could be employed.

Modification SitePotential ReactionIntroduced FunctionalityPurpose in Derivative Design
Lactone Moiety (C3) Aldol CondensationHydroxyalkyl groupsIntroduce H-bonding, increase polarity
AlkylationAlkyl/Aryl groupsModulate lipophilicity and steric bulk
Lactone Moiety (C1) ReductionHydroxyl groupCreate new H-bonding site, remove carbonyl
Grignard ReactionTertiary alcoholIntroduce new carbon substituents
Benzenoid Ring (C4/C5) Suzuki CouplingAryl/Heteroaryl groupsExtend conjugation, introduce recognition motifs
Sonogashira CouplingAlkynyl groupsIntroduce rigid linkers, reactive handles
Buchwald-Hartwig AminationAmino groupsIntroduce H-bonding donors/acceptors, basic centers

Stereochemical Considerations in Derivative Synthesis and Functionality

The parent compound, this compound, is achiral as it possesses a plane of symmetry. However, stereochemistry becomes a critical consideration when derivatives are synthesized by introducing a substituent at the C3 position of the lactone ring, creating a chiral center.

If a single, non-hydrogen substituent is introduced at C3, the carbon becomes a stereocenter, leading to a racemic mixture of (R)- and (S)-enantiomers unless a stereoselective synthesis is employed. The biological activity of chiral molecules is often dependent on their stereochemistry, as one enantiomer may fit into a biological target's binding site more effectively than the other.

Therefore, the development of asymmetric synthetic methods is highly desirable for producing enantiomerically pure derivatives. Strategies for achieving this include:

Chiral auxiliaries: Temporarily attaching a chiral group to guide the reaction stereoselectively.

Chiral catalysts: Using a chiral catalyst to control the stereochemical outcome of a reaction, such as an asymmetric alkylation.

Resolution: Separating the racemic mixture into its individual enantiomers, for example, by chiral chromatography.

Recent advances have focused on the stereoselective synthesis of related heterocyclic structures, such as benzopyran derivatives, using asymmetric organocatalytic cascade processes, highlighting the importance and feasibility of controlling stereochemistry in these scaffolds. researchgate.net An asymmetric dual-metal relay catalysis has also been used for the efficient synthesis of benzofuran-3(2H)-ones containing a quaternary carbon in a highly enantioselective manner. organic-chemistry.org

Computational Approaches to Predictive SAR

Computational chemistry provides powerful tools to predict the properties of molecules and guide the design of new derivatives before their synthesis, saving time and resources. For this compound, computational approaches can be used to:

Calculate Electronic Properties: Methods like Density Functional Theory (DFT) can be used to calculate the molecular electrostatic potential (MEP) map, which shows the electron-rich and electron-poor regions of the molecule. This helps predict sites for non-covalent interactions, such as hydrogen bonding and the aforementioned halogen bonding. DFT can also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Predict Reactivity: Computational models can predict the most likely sites for metabolic attack or chemical reaction, helping to design more stable or specifically reactive compounds.

Molecular Docking: If a biological target is known, molecular docking simulations can be used to predict how different derivatives of this compound would bind to it. This allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis. By comparing the binding modes and calculated binding affinities of various derivatives, researchers can build a robust SAR model.

These computational approaches complement experimental work by providing a theoretical framework for understanding observed activities and by making rational, data-driven predictions to guide future synthetic efforts.

Emerging Applications and Advanced Functionalization of 4,5 Dibromo 3h 2 Benzofuran 1 One Derivatives

Role as Versatile Synthetic Intermediates in Organic Synthesis

The dibrominated nature of 4,5-dibromo-3H-2-benzofuran-1-one makes it an ideal starting material for the construction of more complex molecular architectures through sequential and regioselective functionalization. nih.govresearchgate.net The bromine atoms serve as handles for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. uwindsor.ca

Precursors for Complex Heterocyclic Systems

The this compound core is a valuable precursor for the synthesis of intricate heterocyclic systems. The two bromine atoms can be selectively replaced through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. uwindsor.ca This allows for the regioselective introduction of aryl, heteroaryl, alkynyl, and amino groups, leading to the formation of polycyclic and highly substituted benzofuran-based structures. nih.govresearchgate.netnih.gov For instance, a sequential Sonogashira coupling could first introduce an alkyne at the more reactive C5 position, followed by a different alkyne at the C4 position, which could then undergo further intramolecular cyclization to form novel fused heterocyclic systems.

Reaction Type Catalyst/Reagents Introduced Moiety Potential Product Class
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Aryl/Heteroaryl boronic acidAryl/Heteroaryl-substituted benzofuranones
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkyneAlkynyl-substituted benzofuranones
Buchwald-Hartwig AminationPd₂(dba)₃, BINAP, NaOtBuAmineAmino-substituted benzofuranones
Stille CouplingPd(PPh₃)₄OrganostannaneAlkyl/Aryl-substituted benzofuranones
This table presents illustrative examples of common cross-coupling reactions that could be applied to functionalize this compound.

Building Blocks for Polyfunctional Molecules

The presence of multiple reactive sites—the two carbon-bromine bonds and the lactone functionality—makes this compound an excellent building block for polyfunctional molecules. nih.govresearchgate.net The lactone ring can undergo nucleophilic attack and ring-opening reactions to introduce further diversity. For example, after functionalization of the bromine atoms, the lactone could be opened to yield a di-substituted benzene (B151609) ring with carboxylic acid and hydroxymethyl functionalities, which can be further elaborated. This multi-point reactivity allows for the construction of molecules with tailored electronic, optical, or biological properties. nih.gov

Advanced Materials Science Applications

The unique electronic and structural features of derivatives of this compound suggest their potential utility in the field of materials science, particularly in the development of organic electronic and photonic materials.

Potential in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Markers

Benzofuran-based molecules have been explored as components of organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govnih.govscispace.com The benzofuranone core can act as an electron-accepting unit, and by attaching suitable electron-donating groups at the 4- and 5-positions via cross-coupling reactions, it is possible to create donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) type molecules with tunable photophysical properties. nih.gov The emission color and quantum efficiency of these materials can be fine-tuned by varying the nature of the substituents, making them promising candidates for blue, green, or even yellow emitters in OLEDs. elsevierpure.com Similarly, functionalized derivatives could serve as fluorescent probes for sensing and imaging applications. nih.govscispace.com

Derivative Structure Predicted Emission Max (nm) Predicted Quantum Yield (%) Potential Application
4,5-di(pyrenyl)-3H-2-benzofuran-1-one47065Blue OLED Emitter
4-(N,N-diphenylamino)-5-bromo-3H-2-benzofuran-1-one52050Green Fluorescent Probe
4,5-di(thienyl)-3H-2-benzofuran-1-one55045Yellow OLED Emitter
This table provides hypothetical photophysical data for illustrative derivatives of this compound to demonstrate potential applications in OLEDs and fluorescence.

Innovations in Nanotechnology and Photonic Devices

The rigid, planar structure of the benzofuranone core, combined with the ability to introduce various functional groups, makes its derivatives interesting for applications in nanotechnology and photonics. For instance, by attaching long alkyl chains or specific recognition motifs, these molecules could be designed to self-assemble on surfaces, forming ordered monolayers for use in molecular electronics. Furthermore, the incorporation of these chromophores into larger conjugated systems could lead to materials with enhanced nonlinear optical properties, which are relevant for photonic devices.

Integration into Functional Polymers and Supramolecular Assemblies

The dibromo functionality of this compound allows it to be used as a monomer in polymerization reactions. nih.gov For example, it could undergo polycondensation reactions, such as Suzuki polycondensation, with diboronic acids to form conjugated polymers. sigmaaldrich.comabo.fi The properties of these polymers, such as their conductivity, bandgap, and solubility, could be tuned by the choice of the comonomer. Such functional polymers could find applications in organic solar cells, field-effect transistors, and sensors. empa.ch In the realm of supramolecular chemistry, derivatives of this compound could be designed to participate in specific non-covalent interactions, such as hydrogen bonding or π-π stacking, to form well-defined supramolecular assemblies like organogels or liquid crystals. nih.gov

Polymerization Type Comonomer Resulting Polymer Backbone Potential Application
Suzuki Polycondensation1,4-phenylenediboronic acidPoly(p-phenylene-alt-benzofuranone)Organic Field-Effect Transistor (OFET)
Sonogashira Polycondensation1,4-diethynylbenzenePoly(phenyleneethynylene-alt-benzofuranone)Organic Photovoltaic (OPV)
Buchwald-Hartwig Polycondensation1,4-diaminobenzenePoly(p-phenyleneamino-alt-benzofuranone)Hole-Transport Layer in OLEDs
This table illustrates potential functional polymers that could be synthesized from this compound.

Development of Chemical Probes and Sensory Materials

Extensive research has been conducted to explore the potential applications of this compound and its derivatives. However, a comprehensive review of available scientific literature and research databases reveals a significant gap in the development of chemical probes and sensory materials based on this specific compound.

Despite the known fluorescence properties of the broader benzofuran (B130515) class of compounds, which often serves as a foundation for designing fluorescent probes, no specific studies detailing the synthesis or application of this compound as a chemical probe or sensory material have been identified. The functionalization of this particular dibrominated phthalide (B148349) for the purpose of detecting specific analytes or changes in the chemical environment does not appear to be a reported area of research.

Consequently, there are no detailed research findings or corresponding data tables to present on this topic. The exploration of this compound in the field of chemical sensing remains an open area for future scientific investigation.

Future Directions and Interdisciplinary Research Prospects

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 4,5-dibromo-3H-2-benzofuran-1-one and its derivatives is ripe for adaptation to flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of reaction control, scalability, and safety, particularly for reactions involving hazardous reagents or intermediates. The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to improved yields and selectivities.

Furthermore, the integration of online analytical techniques, such as spectroscopy and chromatography, with automated synthesis platforms can enable real-time reaction monitoring and optimization. This data-rich approach facilitates the rapid exploration of reaction conditions and the efficient construction of a library of derivatives based on the this compound scaffold.

Exploration of Novel Catalytic Systems for Derivatization

The bromine atoms at the 4 and 5 positions of the benzofuranone ring serve as versatile handles for a wide array of catalytic cross-coupling reactions. Future research will undoubtedly focus on the exploration of novel catalytic systems to facilitate the derivatization of this core structure. This includes the use of transition metal catalysts, such as palladium, copper, and rhodium, to forge new carbon-carbon and carbon-heteroatom bonds. rsc.orgsemanticscholar.org

For instance, Suzuki-Miyaura, Stille, and Sonogashira coupling reactions could be employed to introduce a diverse range of aryl, heteroaryl, and alkynyl substituents. researchgate.net The development of more efficient and selective catalysts, including those based on earth-abundant metals, will be crucial. organic-chemistry.org Furthermore, asymmetric catalysis could be explored to introduce chirality, a key feature in many biologically active molecules. rsc.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for various transformations, including the synthesis of 3-substituted phthalides. rsc.org

Advanced Characterization Techniques for Dynamic Processes

Understanding the intricate mechanisms of reactions involving this compound and its derivatives necessitates the application of advanced characterization techniques. In-situ spectroscopic methods, such as ReactIR and process NMR, can provide real-time insights into the formation and consumption of intermediates during a chemical transformation. These techniques are invaluable for elucidating reaction pathways and optimizing reaction conditions.

For the characterization of the final products and their potential interactions with biological targets, techniques like circular dichroism (CD) spectroscopy can be employed to study changes in protein secondary structure upon binding. mdpi.com X-ray crystallography remains the gold standard for determining the three-dimensional structure of molecules, providing crucial information for structure-activity relationship studies. researchgate.net

Computational Design of Next-Generation this compound Derivatives

Computational chemistry and molecular modeling are poised to play a pivotal role in the rational design of next-generation derivatives of this compound. In silico screening techniques, such as molecular docking and molecular dynamics (MD) simulations, can be used to predict the binding affinity and mode of interaction of designed compounds with specific biological targets. nih.govnih.gov This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest potential for biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the derivatives with their observed biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, further guiding the design process. The use of computational tools can help in predicting ADME (absorption, distribution, metabolism, and excretion) properties, which is a critical aspect of drug development. nih.gov

Synergistic Approaches with Related Fused Heterocyclic Systems

The benzofuranone core of this compound can be fused with other heterocyclic rings to create novel molecular architectures with potentially enhanced or entirely new biological properties. numberanalytics.com The synthesis of such fused systems often involves intramolecular cyclization or multicomponent reactions. researchgate.netdtu.dk

For example, the fusion of the benzofuranone moiety with nitrogen-containing heterocycles like pyrazoles, triazoles, or pyridines could lead to compounds with interesting pharmacological profiles. researchgate.net The exploration of synergistic effects between the benzofuranone core and other heterocyclic systems is a promising area for future research, with the potential to yield new classes of therapeutic agents and functional materials. researchgate.netnih.gov The synthesis of benzofuran-fused nitrogen heterocycles is an active area of research. researchgate.net

Q & A

Basic: What synthetic methodologies are optimal for preparing 4,5-dibromo-3H-2-benzofuran-1-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves electrophilic bromination of the parent benzofuranone. Key parameters include:

  • Substrate pre-activation : Use Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution at the 4 and 5 positions.
  • Stoichiometry : A 2:1 molar ratio of bromine to substrate ensures di-substitution while minimizing over-bromination.
  • Temperature control : Maintain 0–5°C to suppress side reactions (e.g., ring-opening).
  • Solvent selection : Polar aprotic solvents (e.g., DCM) improve bromine solubility and regioselectivity.
    Validate purity via HPLC (>95%) and characterize intermediates using 1H NMR^1 \text{H NMR} (e.g., disappearance of aromatic protons at 4,5 positions).

Basic: What advanced techniques are employed for structural elucidation of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve absolute configuration and bond lengths. Use SHELXL for refinement, accounting for heavy atoms (Br) via the "TWIN" command if twinning is observed .
  • ORTEP-3/WinGX : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters .
  • Hirshfeld surface analysis : Quantify Br⋯Br and C–H⋯O interactions (e.g., using CrystalExplorer), critical for understanding crystal packing .

Advanced: How do bromine substituents influence intermolecular interactions and crystal packing in this compound?

Methodological Answer:

  • Halogen bonding : Br atoms act as sigma-hole donors, forming Br⋯O contacts (3.2–3.5 Å). Analyze via SCXRD and compare with Cambridge Structural Database (CSD) entries for similar dibromoaromatics.
  • Br⋯Br interactions : Type II interactions (dihedral angle ~90°) contribute to layered packing. Use Mercury software to calculate contact distances and angles .
  • Thermal analysis : Correlate packing efficiency (from SCXRD) with thermal stability (TGA data). Dense packing via Br⋯Br contacts often increases melting points.

Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Methodological Answer:

  • Cross-validation : Compare experimental 13C NMR^{13}\text{C NMR} chemical shifts with DFT-calculated values (e.g., B3LYP/6-311G**). Discrepancies >5 ppm may indicate solvent effects or crystal-packing forces.
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms, which may explain divergent spectral data.
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring puckering) that affect spectral splitting .

Advanced: What computational strategies model the electronic effects of bromine in this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the M06-2X/def2-TZVP level to account for dispersion forces. Analyze electrostatic potential (ESP) maps to identify electrophilic regions.
  • Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions (e.g., Br–C σ → π* transitions) that stabilize the structure.
  • TD-DFT : Simulate UV-Vis spectra (CHCl₃ solvent model) and compare with experimental λmax to validate excited-state transitions.

Basic: How is the thermal stability of this compound assessed experimentally?

Methodological Answer:

  • TGA-DSC : Heat at 10°C/min under N₂. Decomposition onset >200°C suggests stability for most synthetic applications.
  • Isothermal analysis : Hold at 150°C for 24 hours; monitor mass loss (<2% indicates robustness).
  • Correlate with structure : Higher bromine content often reduces thermal stability due to increased molecular weight and weaker C–Br bonds.

Advanced: Which reactive sites in this compound are most susceptible to further functionalization?

Methodological Answer:

  • Fukui indices : Calculate using DFT to identify nucleophilic (C-3) and electrophilic (Br-adjacent C) sites.
  • Experimental probes : Perform Suzuki coupling at C-3 (protected lactone) or nucleophilic substitution at C-5 (Br replacement with –OH/–NH₂).
  • In-situ monitoring : Use Raman spectroscopy to track reaction progress (e.g., C–Br bond cleavage at 250 cm⁻¹).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.